ポリフィリンB

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

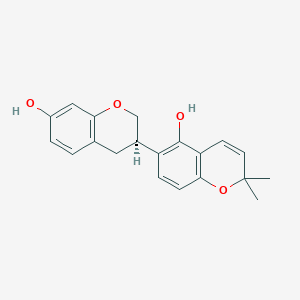

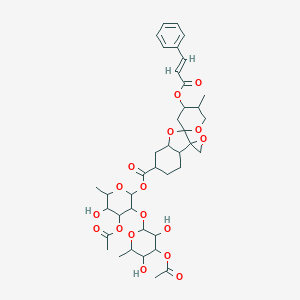

Polyphyllin B, also known as Formosanin C, is a diosgenin saponin isolated from Paris formosana. It is an immunomodulator with antitumor activity and can induce apoptosis . It has been found to suppress gastric tumor growth by modulating iron metabolism and inducing ferroptosis .

Synthesis Analysis

The genes in the polyphyllin pathway, mixed with other steroid biosynthetic genes, form an extremely complex biosynthetic network in Paris polyphylla . Full-length transcriptome from eight different organs via hybrid sequencing of next-generation sequencing and third-generation sequencing platforms annotated two 2,3-oxidosqualene cyclases (OSCs), 216 cytochrome P450s (CYPs), and 199 UDP glycosyltransferases (UGTs) . The OSC involved in the synthesis of cycloartenol and the UGT (PpUGT73CR1) at the C-3 position of diosgenin and pennogenin in P. polyphylla have been identified .Molecular Structure Analysis

Molecular docking and structure-based virtual screening assays were used to screen potential GPx4 inhibitors, and Polyphyllin B was identified as a novel GPx4 inhibitor .Chemical Reactions Analysis

The genes in the polyphyllin pathway form an extremely complex biosynthetic network in Paris polyphylla . The lack of genomic data and tissue specificity makes the study of the biosynthetic pathway notably difficult .Physical And Chemical Properties Analysis

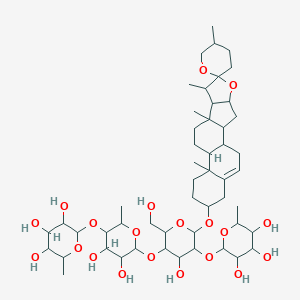

Polyphyllin B has a molecular weight of 1015.18 and a molecular formula of C51H82O20 .科学的研究の応用

がん研究と治療

ポリフィリンBは、がん治療における潜在的な用途について研究されています。 研究の傾向は、それが高頻度のがんに影響を与える可能性があり、細胞周期停止、アポトーシスによる細胞死、およびがん細胞におけるオートファジーの誘導などのメカニズムによって起こる可能性があることを示しています .

酸化ストレスと炎症

研究によると、this compoundは酸化ストレスと炎症の抑制に役割を果たす可能性があります。 これは、特に慢性閉塞性肺疾患(COPD)などの状態において、ミトコンドリアの損傷とフェリチンファジーを軽減するのに役立つ可能性があるため、関連しています .

腸内細菌叢の調節

研究によると、this compoundは腸内細菌叢の組成に影響を与える可能性があります。 それは腸内の特定の有益な細菌株の回復と関連付けられており、消化器系の健康と病気の治療に影響を与える可能性があります .

オートファジーの誘導

this compoundは、細胞が成分を分解してリサイクルして恒常性を維持したり、ストレスに反応したりするプロセスである、保護的なオートファジーを誘導する可能性があります。 この特性は、神経変性疾患など、さまざまな治療上の状況で活用できる可能性があります .

薬用植物の工業化

この化合物は、特に中国南西部で見られる薬用植物の工業化においても重要です。 それは、この地域における薬用植物の利用を推進する重要な要素です .

作用機序

- PPB primarily targets signaling pathways within cancer cells. For instance:

Target of Action

Mode of Action

Safety and Hazards

生化学分析

Biochemical Properties

Polyphyllin B interacts with various biomolecules, contributing to its biochemical properties. It has been found to have a good binding affinity with the STAT3 protein, a target gene in chronic obstructive pulmonary disease (COPD) .

Cellular Effects

Polyphyllin B has been shown to exert significant effects on various types of cells. For instance, it has been found to inhibit cell proliferation in gastric cancer cells . It also suppresses invasion and migration, induces apoptosis, and blocks the cell cycle progression in these cells . In the context of COPD, Polyphyllin B inhibits oxidative stress, inflammation, and mitochondrial damage .

Molecular Mechanism

The molecular mechanism of Polyphyllin B involves its interaction with various biomolecules. It inhibits the STAT3/NCOA4 pathway, which is implicated in the pathogenesis of COPD . It also modulates iron metabolism, which is crucial in various cellular processes .

Temporal Effects in Laboratory Settings

Over time, Polyphyllin B has been observed to exert sustained effects on cellular function. For instance, it continues to inhibit oxidative stress, inflammation, and mitochondrial damage in COPD mice

Metabolic Pathways

Polyphyllin B is involved in various metabolic pathways. For instance, it has been found to modulate the PI3K/mTOR signaling pathway

Transport and Distribution

Polyphyllin B is transported and distributed within cells and tissues. After oral administration, it has been found to be predominantly distributed in the liver and lungs . This suggests that these may be the target organs for Polyphyllin B.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Polyphyllin B involves several steps starting from readily available starting materials.", "Starting Materials": [ "3,4,5-trimethoxybenzaldehyde", "2,4-dimethoxybenzaldehyde", "1,2,4,5-tetramethoxybenzene", "1,2,4,5-tetrahydroxybenzene", "3,4-dihydroxybenzoic acid", "magnesium", "iodine", "sodium hydroxide", "hydrochloric acid", "ethanol", "diethyl ether", "chloroform", "acetic acid", "water" ], "Reaction": [ "Step 1: Condensation of 3,4,5-trimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde with magnesium and iodine in dry ether to form bis-3,4,5-trimethoxybenzylidene-2,4-dimethoxybenzene.", "Step 2: Reduction of bis-3,4,5-trimethoxybenzylidene-2,4-dimethoxybenzene with NaBH4 in ethanol to form 3,4,5-trimethoxybenzyl alcohol and 2,4-dimethoxybenzyl alcohol.", "Step 3: Oxidation of 3,4,5-trimethoxybenzyl alcohol and 2,4-dimethoxybenzyl alcohol with NaIO4 in water to form 3,4,5-trimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde.", "Step 4: Condensation of 3,4,5-trimethoxybenzaldehyde and 2,4-dimethoxybenzaldehyde with 1,2,4,5-tetramethoxybenzene in acetic acid and water to form tetrahydroxy-3,4,5-trimethoxybenzylidene-2,4-dimethoxybenzene.", "Step 5: Hydrolysis of tetrahydroxy-3,4,5-trimethoxybenzylidene-2,4-dimethoxybenzene with hydrochloric acid to form tetrahydroxy-3,4,5-trimethoxybenzene and 2,4-dihydroxybenzoic acid.", "Step 6: Esterification of tetrahydroxy-3,4,5-trimethoxybenzene with 2,4-dihydroxybenzoic acid and acetic anhydride in acetic acid to form Polyphyllin B.", "Step 7: Purification of Polyphyllin B with chloroform and recrystallization in ethanol." ] } | |

CAS番号 |

50773-42-7 |

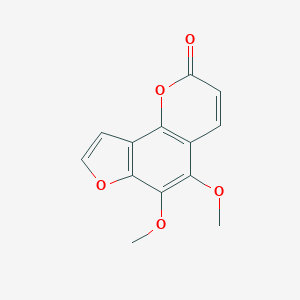

分子式 |

C51H82O20 |

分子量 |

1015.2 g/mol |

IUPAC名 |

2-[4,5-dihydroxy-6-[4-hydroxy-2-(hydroxymethyl)-6-[(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C51H82O20/c1-20-10-15-51(62-19-20)21(2)32-30(71-51)17-29-27-9-8-25-16-26(11-13-49(25,6)28(27)12-14-50(29,32)7)66-48-44(70-46-39(59)36(56)34(54)23(4)64-46)41(61)43(31(18-52)67-48)69-47-40(60)37(57)42(24(5)65-47)68-45-38(58)35(55)33(53)22(3)63-45/h8,20-24,26-48,52-61H,9-19H2,1-7H3/t20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49-,50-,51+/m0/s1 |

InChIキー |

OZIHYFWYFUSXIS-XDNNTTNNSA-N |

異性体SMILES |

CC1CC[C@@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CC=C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

正規SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)C)OC1 |

ピクトグラム |

Irritant |

同義語 |

diosgenin 3-O-alpha-rhamnopyranosyl-(1-4)-alpha-rhamnopyranosyl-(1-4)-(alpha-rhamnopyranosyl-(1-2))-beta-glucopyranoside formosanin C Paris saponin II |

製品の起源 |

United States |

Q & A

Q1: How does Polyphyllin B exert its anti-tumor effects in Gastric Cancer?

A1: Research suggests that Polyphyllin B exhibits anti-tumor activity in Gastric Cancer (GC) by inducing ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. [] Specifically, Polyphyllin B downregulates the expression of GPx4, a key enzyme that protects cells from ferroptosis. [] This downregulation, coupled with the observed upregulation of proteins like TFR1 and NCOA4, suggests that Polyphyllin B may enhance iron uptake and intracellular iron availability, thereby contributing to ferroptosis. [] Further research is needed to fully elucidate the intricate interplay between Polyphyllin B and iron metabolism in GC.

Q2: What is the evidence for Polyphyllin B's interaction with the STAT3/NCOA4 pathway?

A2: While one study mentions Polyphyllin B's ability to inhibit the STAT3/NCOA4 pathway in the context of lung tissue injury, [] the provided abstract lacks detailed information. Further investigation into the specific mechanisms and implications of this interaction, particularly in relation to its anti-tumor effects, is warranted.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。